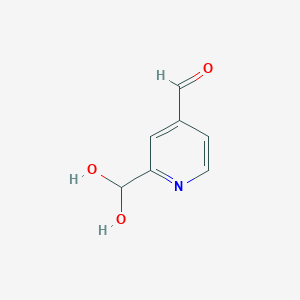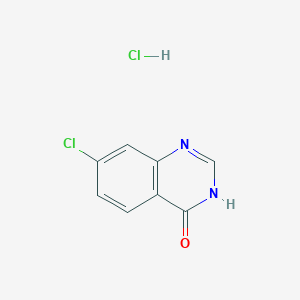
7-Chloroquinazolin-4(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a hydrochloride group enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinazolin-4(3H)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzamide and 2-chlorobenzoyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with 2-chlorobenzoyl chloride under acidic conditions to form the quinazolinone core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Chloroquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
7-Chloroquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for bioimaging.
作用機序
The mechanism of action of 7-Chloroquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the chlorine atom.
6-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 6th position.
8-Chloroquinazolin-4(3H)-one: A similar compound with the chlorine atom at the 8th position.
Uniqueness
7-Chloroquinazolin-4(3H)-one hydrochloride is unique due to the specific positioning of the chlorine atom, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC名 |
7-chloro-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H5ClN2O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,(H,10,11,12);1H |
InChIキー |
HRZAROINFGPQSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=CNC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


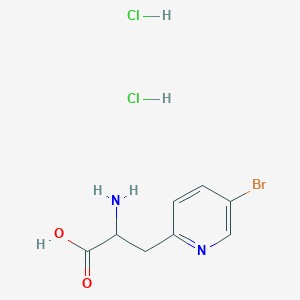
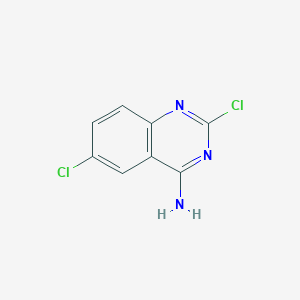
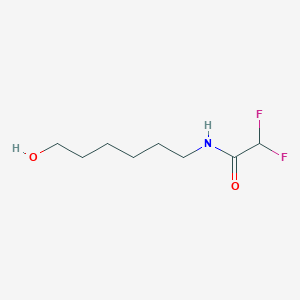

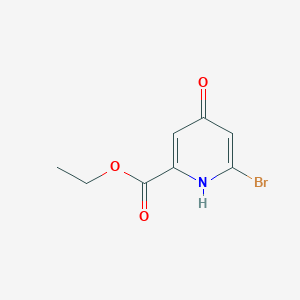
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
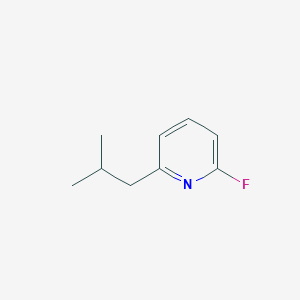
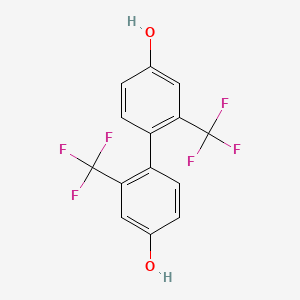
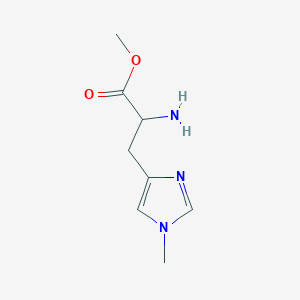
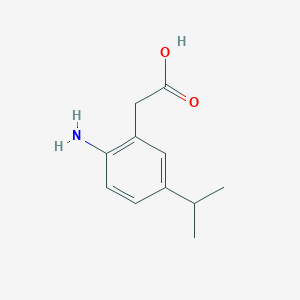
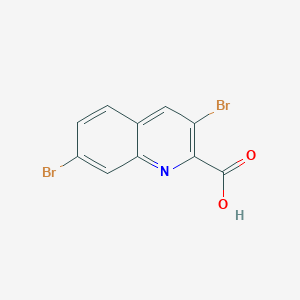
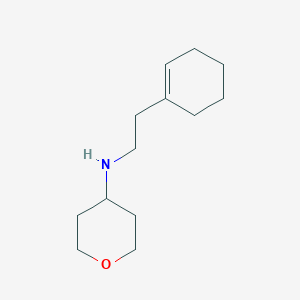
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
